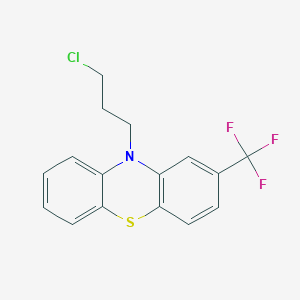












|
REACTION_CXSMILES
|
N.[Na].[F:3][C:4]([F:20])([F:19])[C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]=2[CH:6]=1.Br[CH2:22][CH2:23][CH2:24][Cl:25]>CCCCCCC>[Cl:25][CH2:24][CH2:23][CH2:22][N:8]1[C:7]2[CH:6]=[C:5]([C:4]([F:3])([F:19])[F:20])[CH:18]=[CH:17][C:16]=2[S:15][C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2 |^1:1|
|


|
Name
|
|
|
Quantity
|
133.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=2NC3=CC=CC=C3SC2C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
78.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 5 liter reactor fitted
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling means
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for one hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for some minutes
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed for one hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from heptane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 270 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 157.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |